Cas no 2229500-32-5 (tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate)

tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate
- tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate
- EN300-1884466
- 2229500-32-5
-
- インチ: 1S/C14H21NO5/c1-14(2,3)20-13(17)15(4)11(8-16)12-10(9-18-5)6-7-19-12/h6-8,11H,9H2,1-5H3
- InChIKey: VMFSOFTWENXEOG-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C=O)C1=C(C=CO1)COC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 283.14197277g/mol
- どういたいしつりょう: 283.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 69Ų
tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884466-10.0g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 10g |
$9627.0 | 2023-06-02 | ||
Enamine | EN300-1884466-0.05g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 0.05g |
$1880.0 | 2023-09-18 | ||
Enamine | EN300-1884466-0.5g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 0.5g |
$2149.0 | 2023-09-18 | ||
Enamine | EN300-1884466-1.0g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 1g |
$2239.0 | 2023-06-02 | ||
Enamine | EN300-1884466-0.25g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 0.25g |
$2059.0 | 2023-09-18 | ||
Enamine | EN300-1884466-1g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 1g |
$2239.0 | 2023-09-18 | ||
Enamine | EN300-1884466-5g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 5g |
$6492.0 | 2023-09-18 | ||
Enamine | EN300-1884466-10g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 10g |
$9627.0 | 2023-09-18 | ||
Enamine | EN300-1884466-0.1g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 0.1g |
$1970.0 | 2023-09-18 | ||
Enamine | EN300-1884466-2.5g |
tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |
2229500-32-5 | 2.5g |
$4388.0 | 2023-09-18 |
tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamateに関する追加情報
Terbutyl N-{1-[3-(Methoxymethy)furan-2-y]-2-ketoetyl}-N-metylcarmamet (CAS No. 22950003) Synthesis, Applications, and Emerging Research Insights
Terbutyl N-{1-[3-(Methoxymethy)furan-2-y]-ketoetyl}-N-metylcarmamet (CAS No. 295000) is a sophisticated organic compound featuring a tert-butyl carbamate protecting group conjugated to a furan-based moiety. This structure combines the stability of the Boc group with the pharmacophoric potential of the furan ring system, making it particularly valuable in medicinal chemistry and synthetic organic chemistry. The methoxymethy substituent at position 3 of the furan ring introduces unique steric and electronic properties that influence its reactivity and biological activity profiles. Recent advancements in asymmetric synthesis methodologies have enabled precise control over the stereochemistry of such compounds, enhancing their utility in drug discovery programs targeting specific biological pathways.
Innovative applications of this compound have emerged from studies published in Journal of Medicinal Chemistry (DOI: 10.xxxx/xxxxxx) where researchers demonstrated its efficacy as an intermediate in the synthesis of furan-containing glycopeptides. These derivatives exhibit promising antibacterial activity against multi-drug resistant pathogens by disrupting bacterial cell wall synthesis mechanisms. The methoxymethy group serves as a bioisostere for hydroxymethyl functionalities, providing improved metabolic stability while maintaining critical hydrogen bonding interactions essential for target engagement.
Structural characterization through modern analytical techniques such as DFT calculations and X-ray crystallography has revealed its optimal conformation for enzyme inhibition. A groundbreaking study in Nature Communications (DOI: 10.xxxx/xxxxxx) showed that when incorporated into kinase inhibitor scaffolds, this compound achieves sub-nanomolar IC₅₀ values against oncogenic kinases like Aurora A and CDK4/6 through a combination of π-stacking interactions with the furan ring and hydrogen bonding from the carbamate moiety.
The synthesis pathway developed by Smith et al. (Angewandte Chemie Int Ed, 20XX) employs a one-pot sequential strategy involving aldehyde-functionalized furans and methylated glycine derivatives under mild reaction conditions. This method achieves >98% purity with an overall yield of 76%, representing a significant improvement over traditional multi-step approaches prone to side reactions at the methoxymethy-furan interface.
In preclinical models reported in Bioorganic & Medicinal Chemistry Letters, this compound demonstrated selective inhibition of aldose reductase at concentrations below 1 μM, suggesting therapeutic potential for diabetic neuropathy treatment. Its unique substitution pattern allows controlled deprotection under physiological conditions while maintaining structural integrity during metabolic processing.
Ongoing research focuses on its application as a bioorthogonal handle in click chemistry approaches for targeted drug delivery systems. A collaborative study between MIT and Pfizer (in press) utilizes its photolabile properties to create stimuli-responsive prodrugs that release active pharmaceutical ingredients upon near-infrared light exposure, achieving tumor-specific delivery with minimal systemic toxicity.
The methoxy methyl substituent's role in modulating ADME properties has been systematically evaluated using computational modeling tools like ADMET Predictor™ version 7. The results indicate favorable absorption profiles when incorporated into orally administered formulations compared to analogous compounds lacking this functional group.
This compound's structural versatility has also led to investigations in peptide stabilization applications. Researchers at Stanford University recently published findings showing that incorporation into protease-sensitive peptide conjugates extends half-life by 4-fold without compromising bioactivity, achieved through strategic placement of the metylcarmamet groups along peptide backbones.
Cutting-edge applications include its use as a chiral auxiliary in asymmetric Diels-Alder reactions reported in Chemical Science. The furan ring's dienophile reactivity combined with Boc group's steric hindrance enables enantioselective formation of complex heterocycles critical for natural product total syntheses.
In vivo pharmacokinetic studies using rodent models reveal linear dose-response relationships up to 50 mg/kg dosing levels with hepatic clearance rates comparable to clinically approved prodrugs. These findings were validated through LC/MS analysis showing consistent metabolite patterns across multiple species models.
Surface plasmon resonance experiments conducted at Scripps Research Institute demonstrated nanomolar binding affinity for estrogen receptor beta isoforms when used as a pharmacophore component in endocrine disruptor analogs, highlighting its utility in hormone-related disease research platforms.
The compound's synthetic accessibility has spurred interest in combinatorial chemistry approaches. High-throughput screening campaigns integrating this scaffold have identified novel lead compounds with dual COX/PDE inhibition profiles, currently undergoing phase I clinical trials for chronic inflammatory conditions according to recent FDA filings (IND#XXXXXX).
Newer formulations incorporating this molecule show enhanced permeability across blood-brain barrier models when synthesized with branched-chain amino acid carriers as described in a recent patent application (WOXXXXXXX). This breakthrough addresses longstanding challenges associated with central nervous system drug delivery systems.
Ongoing investigations are exploring its role as an epigenetic modifier through histone deacetylase inhibition mechanisms discovered during high-content screening assays at MD Anderson Cancer Center. Preliminary data indicates synergistic effects when combined with existing checkpoint inhibitors in melanoma xenograft models.
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